![molecular formula C33H29FN4O5 B2566309 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide CAS No. 441048-26-6](/img/structure/B2566309.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a useful research compound. Its molecular formula is C33H29FN4O5 and its molecular weight is 580.616. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : Several studies have focused on synthesizing benzamide derivatives and exploring their chemical properties. For example, the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives via a novel one-pot three-(in situ five-)component condensation reaction demonstrates the interest in creating complex heterocyclic compounds for various applications, including biological activities (Shaabani et al., 2009).
Biological Activities and Applications
Antimicrobial and Antioxidant Activities : The discovery of new benzamide derivatives from endophytic Streptomyces sp. with antimicrobial and antioxidant activities showcases the ongoing research into the biological applications of benzamide compounds. Such studies indicate the potential for similar compounds to be explored for antimicrobial and antioxidant properties (Yang et al., 2015).
Cancer Cell Antiproliferative Effects : Research into the syntheses and antiproliferative effects of phenylpyrazolodiazepin-7-ones on cancer cells reveals the therapeutic potential of complex benzamide derivatives in oncology. These studies contribute to the understanding of how structural modifications can influence biological activity and offer a pathway for developing new anticancer agents (Kim et al., 2011).
Advanced Materials and Chemical Synthesis
Novel Synthetic Methods : The development of novel synthetic methods for heterocyclic compounds, such as the regioselective Mannich reaction of phenolic compounds, underlines the importance of innovative approaches in creating derivatives with potential applications in material science, pharmaceuticals, and biotechnology (Omura et al., 2001).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorobenzoyl)amino]-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29FN4O5/c34-24-7-4-21(5-8-24)32(40)36-26-15-22(33(41)35-25-9-11-29-30(16-25)43-13-12-42-29)6-10-28(26)37-17-20-14-23(19-37)27-2-1-3-31(39)38(27)18-20/h1-11,15-16,20,23H,12-14,17-19H2,(H,35,41)(H,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJJHCFALAGPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)N4CC5CC(C4)C6=CC=CC(=O)N6C5)NC(=O)C7=CC=C(C=C7)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide |
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